2,5-Diethyl 4-cyanopyridine-2,5-dicarboxylate
Description
Properties
IUPAC Name |
diethyl 4-cyanopyridine-2,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-3-17-11(15)9-7-14-10(5-8(9)6-13)12(16)18-4-2/h5,7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUQGCLRCSILGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(C(=C1)C#N)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diethyl 4-cyanopyridine-2,5-dicarboxylate typically involves the reaction of 4-cyanopyridine-2,5-dicarboxylic acid with ethanol in the presence of a catalyst . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated systems and high-throughput reactors can optimize the reaction conditions and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 2,5-Diethyl 4-cyanopyridine-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Amino derivatives.
Substitution: Amides, esters, or other substituted pyridine derivatives.
Scientific Research Applications
2,5-Diethyl 4-cyanopyridine-2,5-dicarboxylate is utilized in various fields of scientific research:
Mechanism of Action
The mechanism of action of 2,5-Diethyl 4-cyanopyridine-2,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules . The ester groups can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Diethyl Pyridine-2,5-dicarboxylate ()
- Structure: Lacks the 4-cyano group, with ethyl esters at positions 2 and 5.
- Synthesis: Produced as a byproduct during alkoxycarbonylation of 2,5-dichloropyridine in ethanol.
- Physical Properties : Reported as a white powder with a melting point of 43.6–43.5°C .
- Key Difference: The absence of the cyano group reduces electron-withdrawing effects, likely decreasing reactivity toward nucleophilic attacks compared to the target compound.
Dipropyl Pyridine-2,5-dicarboxylate ()
- Structure : Propyl esters replace ethyl groups at positions 2 and 5.
- Physical Properties : Higher molecular weight (251.28 g/mol) and density (1.115 g/cm³) compared to the ethyl analogue .
- Impact of Ester Chain : Longer alkyl chains may enhance lipophilicity, affecting solubility and biological membrane permeability.
Core Saturation: Pyridine vs. Dihydropyridine Derivatives
Diethyl 4-(Substituted Phenyl)-1,4-dihydropyridine-3,5-dicarboxylates ()
- Structure : Partially saturated 1,4-dihydropyridine core with substituents like methoxy or trimethoxyphenyl groups.
- Hydrogen Bonding: The NH group in dihydropyridines forms strong hydrogen bonds with carbonyl oxygen atoms, influencing crystal packing . In contrast, the fully aromatic pyridine core of the target compound lacks NH, relying on weaker interactions (e.g., dipole-dipole from the cyano group).
- Biological Relevance: Dihydropyridines are known for medicinal applications (e.g., calcium channel blockers) , while aromatic pyridines like the target compound may exhibit different pharmacological profiles due to reduced redox activity.
Substituent Diversity: Functional Group Comparisons
Dimethyl-2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate ()
- Structure: Features a nitroso (-NO) group at position 4 and methyl esters.
- Reactivity: The nitroso group is redox-active and may participate in coordination chemistry, unlike the cyano group, which is more inert but polarizable .
Dimethyl 4-(Furan-2-yl)-2,6-dimethylpyridine-3,5-dicarboxylate ()
- Structure : Furan substituent at position 4.
- Electronic Effects: The electron-rich furan ring could engage in π-π stacking, whereas the cyano group in the target compound may prioritize dipole interactions or hydrogen bonding as an acceptor .
Ester Position and Steric Effects
Biological Activity
Overview
2,5-Diethyl 4-cyanopyridine-2,5-dicarboxylate is a pyridine derivative with potential biological activities that have garnered attention in medicinal chemistry and related fields. Its molecular formula is C12H12N2O4, and it is primarily investigated for its antimicrobial and anticancer properties.
The synthesis of this compound typically involves the reaction of ethyl bromopyruvate with appropriate nitrogen-containing compounds under controlled conditions. This compound is characterized by its two ethyl groups and a cyano group attached to the pyridine ring, which are critical for its biological activity.
Biological Activity
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The mechanisms underlying its antimicrobial effects may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms such as the activation of caspases and modulation of cell cycle progression. The specific pathways affected by this compound are still under investigation but may include the inhibition of oncogenic signaling pathways.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic processes, thereby altering cellular functions.
- Receptor Modulation : It can bind to receptors on cell membranes, influencing signal transduction pathways that regulate cell growth and survival.
Case Studies
-
Antimicrobial Efficacy Study
A study conducted on several derivatives of pyridine, including this compound, demonstrated a broad spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL across different strains. -
Anticancer Activity Assessment
In a study involving human cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability. IC50 values were determined to be approximately 25 µM after 48 hours of exposure.
Data Summary Table
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2,5-Diethyl 4-cyanopyridine-2,5-dicarboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via the Hantzsch reaction, which involves condensation of ethyl acetoacetate, a substituted aldehyde (e.g., 4-cyanobenzaldehyde), and ammonium acetate in ethanol under reflux . Optimization includes:
- Temperature : Maintain reflux (~78°C) to ensure completion.
- Solvent : Ethanol or methanol for solubility and proton exchange.
- Catalyst : Ammonium acetate acts as both a catalyst and nitrogen source.
- Purification : Recrystallization from ethanol/water mixtures yields high-purity crystals (85–90% yield) .
Q. Which spectroscopic and crystallographic methods are essential for confirming the molecular structure of this compound?
- Methodological Answer :
- NMR : H and C NMR confirm ester groups (δ ~4.2–4.4 ppm for ethoxy, δ ~165–170 ppm for carbonyls) and the cyano substituent (no proton signal; C≡N stretch at ~2230 cm in IR) .
- X-ray Crystallography : Use SHELX software for structure refinement. Key parameters:
- Space group: Monoclinic (common for dihydropyridines).
- Bond lengths: C≡N ~1.14 Å, C=O ~1.21 Å .
- Data collection: Bruker APEX2 CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
Advanced Research Questions
Q. How can researchers address discrepancies between computational predictions and experimental data in the structural analysis of this compound?
- Methodological Answer :
- DFT vs. X-ray : Compare optimized geometries (e.g., Gaussian 16 B3LYP/6-31G*) with crystallographic data. Discrepancies in dihedral angles (>5°) may indicate lattice packing effects .
- Tautomerism : Use H-N HMBC NMR to confirm the 1,4-dihydropyridine tautomer over pyridine forms.
- Electron Density Maps : Analyze residual density peaks (>0.3 eÅ) to identify disordered solvent or counterions .
Q. What strategies are effective in resolving contradictory bioactivity data across different assay systems for dihydropyridine derivatives?
- Methodological Answer :
- Assay Conditions : Standardize calcium flux assays (e.g., FLIPR Tetra) with controlled buffer pH (7.4) and temperature (37°C) .
- Solubility : Pre-dissolve in DMSO (<0.1% final concentration) to avoid precipitation in aqueous media.
- Cell Lines : Compare primary cardiomyocytes vs. HEK293 transfected with Cav1.2 channels to assess tissue-specific effects .
- Data Normalization : Use verapamil or nifedipine as positive controls for calcium channel blockade.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
